molecular formula C12H17NO2 B2795147 Ethyl 2-(ethylamino)-5-methylbenzoate CAS No. 1667730-52-0

Ethyl 2-(ethylamino)-5-methylbenzoate

Cat. No. B2795147
CAS RN: 1667730-52-0
M. Wt: 207.273
InChI Key: LBEBKQLDFMWFFL-UHFFFAOYSA-N
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Description

2-(Ethylamino)ethanol is a colorless liquid with an amine-like odor . It is an efficient compound used for inhibiting corrosion . Its ability to stabilize the hydroxide surface film and its adsorption onto bare sites of the metal contribute to its high activity as an inhibitor .


Molecular Structure Analysis

The molecular formula of 2-(Ethylamino)ethanol is C4H11NO . Its IUPAC Standard InChIKey is MIJDSYMOBYNHOT-UHFFFAOYSA-N . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

2-(Ethylamino)ethanol has a vapor pressure of less than 1 mmHg at 20 °C, a refractive index (n20/D) of 1.441, a boiling point of 169-170 °C, and a density of 0.914 g/mL at 25 °C .

Mechanism of Action

While the mechanism of action for 2-(Ethylamino)ethanol is not explicitly mentioned, a related compound, Elacestrant, is known to bind to estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) thanks to its ability to block the transcriptional activity of the ER and promote its degradation .

Safety and Hazards

2-(Ethylamino)ethanol is considered hazardous. It is combustible and harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

ethyl 2-(ethylamino)-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13-11-7-6-9(3)8-10(11)12(14)15-5-2/h6-8,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEBKQLDFMWFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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